Potassium Trimethoxy(trifluoromethyl)borate

Description

Properties

IUPAC Name |

potassium;trimethoxy(trifluoromethyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3O3.K/c1-9-5(10-2,11-3)4(6,7)8;/h1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUUVPNLRZQWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(F)(F)F)(OC)(OC)OC.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626232-27-7 | |

| Record name | Potassium (trifluoromethyl)trimethylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of Potassium Trimethoxy(trifluoromethyl)borate

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Trimethoxy(trifluoromethyl)borate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, K[CF3B(OCH3)3]. As a versatile and increasingly important reagent in organic chemistry, particularly for nucleophilic trifluoromethylation, a thorough understanding of its preparation and analytical validation is crucial for its effective application. This document offers field-proven insights and detailed protocols intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of its synthesis, provide step-by-step experimental procedures, and present a full suite of characterization data, including NMR and IR spectroscopy.

Introduction: The Rise of Trifluoromethylborates

The trifluoromethyl (CF3) group is a key structural motif in modern pharmaceuticals, agrochemicals, and materials science. Its incorporation can significantly enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and safe trifluoromethylating agents is of paramount importance. While various reagents exist, many suffer from drawbacks such as toxicity, instability, or harsh reaction conditions.

This compound has emerged as a highly effective and user-friendly alternative. It is a stable, crystalline solid that serves as an excellent source of a nucleophilic "CF3" equivalent under mild conditions, typically in the presence of a Lewis acid or through metal-catalyzed cross-coupling reactions. Its synthesis from readily available and relatively inexpensive starting materials further enhances its appeal in both academic and industrial settings.

This guide will provide a self-validating framework for the synthesis and characterization of this valuable reagent, ensuring a reliable and reproducible supply for research and development endeavors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a trifluoromethyl source with a borate ester in the presence of a fluoride salt. The most common and scalable method involves the use of (trifluoromethyl)trimethylsilane (TMSCF3) as the CF3 source.

Reaction Principle and Mechanism

The core of the synthesis involves the in-situ generation of a trifluoromethoxide equivalent from TMSCF3, which is then trapped by trimethyl borate. A fluoride source, such as potassium hydrogen fluoride (KHF2), is crucial for activating the TMSCF3 and providing the potassium counterion.

The reaction proceeds via the following key steps:

-

Fluoride-induced activation: The fluoride ion from KHF2 attacks the silicon atom of TMSCF3, leading to the formation of a hypervalent silicate intermediate.

-

CF3- transfer: This intermediate fragments to release the trifluoromethyl anion (CF3-), which is a potent nucleophile.

-

Borate complexation: The CF3- anion attacks the electrophilic boron atom of trimethyl borate, B(OCH3)3, to form the desired trimethoxy(trifluoromethyl)borate anion, [CF3B(OCH3)3]-.

-

Salt formation: The potassium cation (K+) from KHF2 associates with the borate anion to precipitate the final product, K[CF3B(OCH3)3].

The overall stoichiometry of the reaction is as follows:

TMSCF3 + B(OCH3)3 + KHF2 -> K[CF3B(OCH3)3] + HF + FSi(CH3)3

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.

Reagents and Materials:

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Trimethyl borate, B(OCH3)3

-

Potassium hydrogen fluoride (KHF2), anhydrous

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et2O)

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Cannula or syringe for liquid transfers

-

Glass frit filter funnel

Procedure:

-

Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous potassium hydrogen fluoride (1.0 eq) and anhydrous THF to a Schlenk flask.

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. To the stirring suspension, add trimethyl borate (1.2 eq) via syringe.

-

TMSCF3 Addition: Slowly add (trifluoromethyl)trimethylsilane (1.1 eq) to the reaction mixture at 0 °C. The addition should be done dropwise to control any potential exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. A white precipitate will form.

-

Isolation: After the reaction is complete, dilute the mixture with anhydrous diethyl ether. This will further precipitate the product.

-

Filtration: Collect the white solid by filtration using a glass frit funnel under an inert atmosphere.

-

Washing: Wash the collected solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts.

-

Drying: Dry the resulting white powder under high vacuum to obtain the final product, this compound.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.

Physical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | >250 °C (decomposes) |

| Solubility | Soluble in water, methanol; sparingly soluble in THF; insoluble in diethyl ether, hexanes. |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for K[CF3B(OCH3)3].

| Technique | Expected Values and Interpretation |

| ¹H NMR | δ ~3.2-3.4 ppm (singlet, 9H). This signal corresponds to the nine equivalent protons of the three methoxy groups. |

| ¹³C NMR | δ ~128 ppm (quartet, J ≈ 315 Hz, CF3), δ ~51 ppm (singlet, OCH3). The large quartet for the CF3 carbon is characteristic due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | δ ~ -75 to -77 ppm (quartet, J ≈ 75 Hz). The quartet arises from the coupling of the three fluorine atoms with the ¹¹B nucleus. |

| ¹¹B NMR | δ ~3-4 ppm (quartet, J ≈ 75 Hz). This signal confirms the tetrahedral boron center and its coupling to the three fluorine atoms of the CF3 group. |

| IR (KBr) | ν ~2950, 2850 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (C-H bend), ~1100-1000 cm⁻¹ (B-O stretch), ~950 cm⁻¹ (C-F stretch). |

Overall Experimental Workflow

Caption: Overall workflow for the synthesis and characterization of K[CF3B(OCH3)3].

Applications in Drug Development

This compound is primarily used as a nucleophilic trifluoromethylating agent in various organic transformations, most notably in metal-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura cross-coupling reactions, it can be used to introduce a CF3 group onto aryl or heteroaryl halides and triflates, which are common scaffolds in drug molecules. The mild reaction conditions and high functional group tolerance make this reagent particularly attractive for late-stage trifluoromethylation in complex molecule synthesis.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably prepare and validate this important reagent. The robust nature of the synthesis and the clear spectroscopic signatures of the product make it an accessible and valuable tool for chemists in academia and the pharmaceutical industry, accelerating the discovery and development of new chemical entities.

The Formation of Potassium Trimethoxy(trifluoromethyl)borate: A Mechanistic and Practical Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Trifluoromethylating Agent

The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.[1][2] Among the diverse reagents developed for this purpose, potassium trimethoxy(trifluoromethyl)borate, K[CF₃B(OMe)₃], has emerged as a highly valuable tool. It is a crystalline, shelf-stable solid that serves as a convenient and efficient source of a nucleophilic CF₃ moiety.[3][4] Unlike gaseous or highly reactive trifluoromethylating agents, this borate salt offers superior handling characteristics without compromising reactivity, making it an indispensable reagent in the drug discovery and development pipeline.

This guide provides an in-depth exploration of the core formation mechanism of this compound. We will dissect the reaction pathway, explain the causality behind the experimental design, and present a detailed protocol, grounding our discussion in authoritative scientific literature to ensure accuracy and reproducibility.

The Core Reaction Mechanism: A Stepwise Analysis

The synthesis of this compound is elegantly straightforward, typically achieved by the simple mixing of three key components: (Trifluoromethyl)trimethylsilane (TMSCF₃, also known as the Ruppert-Prakash reagent), trimethyl borate (B(OMe)₃), and potassium fluoride (KF).[4][5] The overall transformation can be summarized as follows:

TMSCF₃ + B(OMe)₃ + KF → K⁺[CF₃B(OMe)₃]⁻ + TMSF

The reaction proceeds through a well-defined, multi-step mechanism initiated by the activation of the otherwise stable TMSCF₃.

Pillar 1: Expertise & Experience in Mechanistic Elucidation

Understanding the "why" behind each transformation is critical for troubleshooting and optimization. The mechanism is not a simple displacement but a cascade of activation and nucleophilic attack.

-

Activation of the CF₃ Source: The reaction is initiated by potassium fluoride. The fluoride ion (F⁻) acts as a potent nucleophile that attacks the electrophilic silicon atom of TMSCF₃. This step is crucial because the silicon-carbon bond in TMSCF₃ is strong and requires activation to liberate the trifluoromethyl group.[6][7]

-

Formation of a Hypervalent Silicon Intermediate: The attack by the fluoride ion leads to the formation of a pentacoordinate, hypervalent silicon species, the [Me₃Si(F)(CF₃)]⁻ complex.[8] This intermediate is significantly more reactive than TMSCF₃ itself. It is this "ate" complex that serves as the effective donor of the trifluoromethyl group.

-

Generation and Attack of the Nucleophile: The hypervalent silicon intermediate facilitates the transfer of the trifluoromethyl group as a nucleophilic trifluoromethide anion ([CF₃]⁻) to the reaction medium. Concurrently, the boron atom in trimethyl borate, B(OMe)₃, is electron-deficient (electrophilic) due to the polarization of the boron-oxygen bonds. The generated [CF₃]⁻ anion swiftly attacks this electrophilic boron center.

-

Formation of the Stable Borate Complex: The nucleophilic addition of the CF₃⁻ group to the trigonal planar trimethyl borate results in the formation of a stable, tetracoordinate borate anion, [CF₃B(OMe)₃]⁻. The potassium cation (K⁺) from the initiator serves as the counter-ion, yielding the final crystalline salt product.[4]

Mandatory Visualization: Reaction Mechanism

Caption: The formation mechanism of this compound.

Pillar 2: Trustworthiness through a Self-Validating Protocol

A robust protocol is one that is reproducible and provides clear checkpoints for success. The synthesis of this compound is a prime example of a self-validating system due to its high efficiency and the distinct physical properties of the product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures that report near-quantitative yields.[4] The causality behind each step is explained to ensure a deep understanding of the process.

Materials & Reagents:

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Trimethyl borate (B(OMe)₃)

-

Potassium fluoride (KF), anhydrous (spray-dried is ideal)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Inert atmosphere manifold (Nitrogen or Argon)

-

Syringes and needles

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel (The "Why"): Under an inert atmosphere of nitrogen or argon, add anhydrous potassium fluoride (1.0 eq) to a Schlenk flask. The exclusion of atmospheric moisture is critical, as water can hydrolyze both the trimethyl borate starting material and the final borate product. KF must be anhydrous to act as an effective nucleophilic initiator.

-

Addition of Solvent and Reagents (The "Why"): Add anhydrous THF or MeCN to the flask to create a slurry. The solvent facilitates the interaction between the solid KF and the liquid reagents. To this slurry, add trimethyl borate (1.0 eq) via syringe, followed by the slow, dropwise addition of (trifluoromethyl)trimethylsilane (1.0 eq) at room temperature. A slow addition helps to control any potential exotherm.

-

Reaction Execution (The "Why"): Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within a few hours. The formation of the product is often visually indicated by the dissolution of KF and the formation of a new, fine white precipitate (the product). The reaction is driven to completion by the formation of the stable borate salt and the volatile byproduct, fluorotrimethylsilane (TMSF).

-

Isolation of the Product (The "Why"): Once the reaction is deemed complete (monitored by ¹⁹F NMR if desired, observing the shift from TMSCF₃ to the borate product), the solvent is removed under reduced pressure. This step should be performed carefully. The resulting white, crystalline solid is the desired this compound.

-

Purification and Storage (The "Why"): For most applications, the product is of sufficient purity after solvent removal and can be used without further purification.[4] If necessary, the solid can be washed with a non-polar solvent like hexane to remove any residual starting material and then dried under high vacuum. The product is a stable solid that should be stored under an inert atmosphere to prevent slow hydrolysis over time.[9]

Mandatory Visualization: Experimental Workflow

Caption: A streamlined workflow for the synthesis of the target borate salt.

Pillar 3: Authoritative Grounding & Data Presentation

All claims and protocols must be supported by reliable data. The physicochemical properties of this compound are well-documented, confirming its identity and stability.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 626232-27-7 | [9][10] |

| Molecular Formula | C₄H₉BF₃KO₃ | [11] |

| Molecular Weight | 212.02 g/mol | [11] |

| Appearance | White to off-white powder or crystalline solid | [10][12] |

| Melting Point | 118 °C (decomposes) | [9][12] |

| Storage Conditions | Store under inert atmosphere, 2-8°C recommended |

This reagent is a key intermediate and a powerful trifluoromethylating agent in its own right, used in various transformations including the copper-catalyzed trifluoromethylation of aryl iodides and the nucleophilic addition to carbonyls and imines.[3][4]

Conclusion

The formation of this compound via the fluoride-initiated reaction of TMSCF₃ and trimethyl borate is a robust, efficient, and highly practical synthetic method. The mechanism, proceeding through a hypervalent silicon intermediate, provides a clear rationale for the choice of reagents and conditions. By understanding this foundational chemistry, researchers and drug development professionals are better equipped to utilize this stable and easy-to-handle reagent for the strategic introduction of the vital trifluoromethyl group into next-generation pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. Organoboron Reagent Usable for Trifluoromethylating Reactions | TCI AMERICA [tcichemicals.com]

- 4. Copper-catalyzed trifluoromethylation of aryl iodides with potassium (trifluoromethyl)trimethoxyborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 626232-27-7 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound | 626232-27-7 | BAB23227 [biosynth.com]

- 12. This compound | 626232-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Spectroscopic Guide to Potassium (Trifluoromethyl)trimethoxyborate: Characterization and Analysis for the Research Scientist

Preamble: The Role of Spectroscopic Diligence in Modern Synthesis

In the landscape of contemporary drug discovery and synthetic chemistry, the utility of a reagent is intrinsically linked to its structural fidelity. Potassium (trifluoromethyl)trimethoxyborate, K[CF₃B(OCH₃)₃], has emerged as a versatile and stable precursor for nucleophilic trifluoromethylation, a critical transformation in medicinal chemistry.[1][2] Its efficacy, however, is predicated on its purity and unambiguous structural confirmation. This guide provides an in-depth exploration of the key spectroscopic techniques required to fully characterize this important borate complex. We will not only present the expected spectral data but also delve into the causative principles behind these spectroscopic signatures and the experimental rationale for acquiring high-quality data. Our approach is grounded in the principle of self-validating protocols, ensuring that researchers can confidently prepare, analyze, and deploy this reagent in their synthetic endeavors.

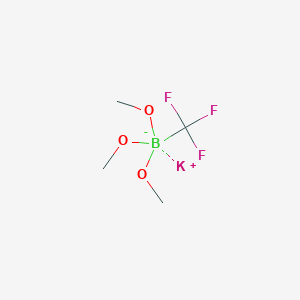

The Molecular Blueprint: Structure and Inherent Spectroscopic Properties

Potassium (trifluoromethyl)trimethoxyborate is an anionic tetracoordinate borate salt. The central boron atom is bonded to three methoxy groups and one trifluoromethyl group, resulting in a tetrahedral geometry. This structure dictates the spectroscopic behavior we aim to observe. The presence of four distinct nuclei with NMR activity (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a rich dataset for comprehensive analysis.

Caption: Molecular structure of Potassium (Trifluoromethyl)trimethoxyborate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for this molecule. A multi-nuclear (¹H, ¹³C, ¹⁹F, ¹¹B) approach is not just recommended; it is essential for unambiguous confirmation. While detailed, formally published spectra for this specific compound are not prevalent in peer-reviewed literature, its structure is routinely confirmed by NMR by commercial suppliers.[3] The following sections detail the expected spectral characteristics based on extensive data from analogous organoboron compounds and fundamental principles.[4][5]

¹H-NMR Spectroscopy

The proton NMR spectrum is expected to be simple, providing a clear signature for the methoxy groups.

Expected Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 - 3.5 | Singlet (s) | 9H | -OCH₃ |

Causality and Interpretation: The three methoxy groups are chemically equivalent, and therefore, magnetically equivalent. This results in a single, sharp resonance. The electronegative oxygen atom deshields the protons, shifting them downfield into the ~3.2-3.5 ppm range. The absence of adjacent protons means the signal will be a singlet. The integration value of 9H relative to any internal standard confirms the presence of all three methoxy groups.

¹³C-NMR Spectroscopy

The carbon NMR provides insight into both the methoxy and the trifluoromethyl carbons.

Expected Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~50 - 55 | Singlet (s) | -OC H₃ |

| ~125 - 135 | Quartet (q) | -C F₃ |

Causality and Interpretation:

-

Methoxy Carbon: Similar to the proton signal, the three equivalent methoxy carbons will produce a single resonance. Its chemical shift around 50-55 ppm is characteristic for carbons attached to an oxygen atom.

-

Trifluoromethyl Carbon: This signal is highly diagnostic. The carbon is directly attached to three highly electronegative fluorine atoms, which would typically shift it significantly downfield. Furthermore, the signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF). The observation of this quartet is a key confirmation of the -CF₃ group's presence. The broadness of this signal is also expected due to coupling with the quadrupolar boron nucleus.[5]

¹⁹F-NMR Spectroscopy

¹⁹F NMR is arguably the most sensitive and informative technique for confirming the identity and purity of this compound.

Expected Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -70 to -80 | Singlet (s) or very narrow Quartet (q) | -F |

Causality and Interpretation: The three fluorine atoms of the CF₃ group are equivalent and will give rise to a single resonance. The chemical shift is expected in the region typical for trifluoromethyl groups attached to a tetracoordinate center. A key interaction to consider is the coupling to the ¹¹B nucleus (¹JFB). However, due to the rapid relaxation of the quadrupolar ¹¹B nucleus, this coupling often leads to line broadening rather than a well-resolved splitting in the ¹⁹F spectrum.[4] Therefore, the signal may appear as a sharp singlet or a very slightly broadened quartet. The absence of other fluorine-containing impurities is critical and easily verified with this technique.

¹¹B-NMR Spectroscopy

¹¹B NMR directly probes the chemical environment of the boron center.

Expected Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ +2 to -5 | Quartet (q) | B |

Causality and Interpretation: The chemical shift of tetracoordinate borate anions is typically found upfield compared to their tricoordinate precursors.[6] The presence of electronegative oxygen and carbon substituents places the expected shift in the +2 to -5 ppm range relative to the BF₃·OEt₂ standard. The signal should appear as a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group (²JBF). Observing this quartet provides definitive evidence of the B-CF₃ bond. The signal may be broad due to the quadrupolar nature of the boron nucleus.

Experimental Protocol: NMR Data Acquisition

The following protocol is a robust starting point for acquiring high-quality, reproducible NMR data for K[CF₃B(OCH₃)₃].

Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra for structural confirmation and purity assessment.

Materials:

-

Potassium (trifluoromethyl)trimethoxyborate sample

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Internal standards (optional, as solvent residual peaks can be used)

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.

References

- 1. Potassium Trimethoxy(trifluoromethyl)borate 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. rsc.org [rsc.org]

- 3. This compound | 626232-27-7 | TCI AMERICA [tcichemicals.com]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

The Advent of Trifluoromethylborates: A Technical Guide to a New Generation of Trifluoromethylating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Quest for Controlled Trifluoromethylation

The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity have made it a prized substituent in the design of pharmaceuticals and agrochemicals. For decades, the development of safe, efficient, and versatile trifluoromethylating agents has been a primary objective for synthetic chemists. This guide delves into the discovery and application of a particularly advantageous class of reagents: borate compounds. These reagents, most notably potassium (trifluoromethyl)trifluoroborate and its derivatives, have emerged as powerful tools for nucleophilic, radical, and transition-metal-catalyzed trifluoromethylation reactions, offering significant advantages in terms of stability, handling, and cost-effectiveness.

This technical guide provides an in-depth exploration of the core science behind borate-based trifluoromethylating agents. We will examine their historical development, delve into the mechanistic intricacies of their reactivity, provide detailed experimental protocols, and showcase their application in the synthesis of complex molecules, particularly in the context of late-stage functionalization for drug discovery.

A Historical Perspective: From Curiosity to Mainstay Reagent

The journey of trifluoromethylborates from a chemical curiosity to a valuable synthetic tool has been a gradual one, marked by key discoveries that unlocked their potential.

-

1960: The Genesis. The first synthesis of potassium (trifluoromethyl)trifluoroborate, K[CF₃BF₃], was reported by Chambers, Clark, and Willis.[1] Their initial preparation, however, involved a challenging photochemical reaction with toxic hexamethylditin, limiting its widespread adoption.[1]

-

1995: A Practical Awakening. The field of organotrifluoroborates gained significant momentum with the work of Vedejs and co-workers, who developed a highly efficient method for preparing potassium organotrifluoroborates from boronic acids using potassium hydrogen difluoride (KHF₂).[2] This development provided a practical and general route to these stable and easy-to-handle borate salts.

-

2003: A Synthetic Leap Forward. A major breakthrough in the accessibility of K[CF₃BF₃] came from the lab of Gary A. Molander.[1][3] They developed an improved, scalable synthesis starting from the readily available Ruppert's reagent ((trifluoromethyl)trimethylsilane), trimethoxyborane, and potassium fluoride, followed by treatment with aqueous hydrogen fluoride.[1][3] This protocol made K[CF₃BF₃] a commercially viable and widely accessible reagent, paving the way for its extensive investigation as a trifluoromethylating agent.

This timeline highlights the critical advancements that transformed trifluoromethylborates from laboratory curiosities into indispensable reagents for modern organic synthesis.

The Chemistry of Trifluoromethylborates: Stability and Reactivity

The utility of trifluoromethylborates stems from their unique combination of stability and tunable reactivity. Unlike many other organometallic trifluoromethylating agents, potassium organotrifluoroborates are typically crystalline solids that are stable to air and moisture, allowing for easy handling and storage.[4] This inherent stability is a significant advantage in both academic and industrial settings.

The reactivity of the trifluoromethyl group is masked by the tetracoordinate nature of the boron atom. However, this reactivity can be "unleashed" under specific conditions, allowing for the transfer of the CF₃ group through various mechanistic pathways.

Nucleophilic Trifluoromethylation

Potassium (trifluoromethyl)trifluoroborate and its alkoxy derivatives can serve as sources of a nucleophilic trifluoromethyl anion (CF₃⁻) equivalent. This reactivity is particularly useful for the trifluoromethylation of carbonyl compounds.

The reaction is often facilitated by the presence of a Lewis base, which can coordinate to the boron atom and promote the release of the trifluoromethyl anion. In some cases, as with cesium trimethoxy(trifluoromethyl)borate, the reagent is reactive enough to not require an external activator.[5]

Radical Trifluoromethylation

Trifluoromethylborates can also be precursors to the trifluoromethyl radical (•CF₃). This highly reactive intermediate can participate in a variety of transformations, including the trifluoromethylation of arenes, heteroarenes, and alkenes. The generation of the trifluoromethyl radical from borate complexes can be achieved through photoredox catalysis.

This approach offers a mild and efficient way to generate the trifluoromethyl radical under visible light irradiation, avoiding the use of harsh reagents or high temperatures.[6]

Transition Metal-Catalyzed Trifluoromethylation

Trifluoromethylborates are excellent partners in transition metal-catalyzed cross-coupling reactions, most notably copper-catalyzed processes. In these reactions, a borate compound can act as a source of the trifluoromethyl group, which is transferred to an organic substrate, typically an aryl or vinyl halide. A key discovery in this area was the beneficial effect of trialkyl borates, such as trimethylborate, in stabilizing the in situ generated trifluoromethyl anion, preventing its rapid decomposition.

Experimental Protocols: A Practical Guide

To facilitate the adoption of these powerful reagents, this section provides detailed, step-by-step methodologies for key trifluoromethylation reactions using borate compounds.

Protocol 1: Synthesis of Potassium (Trifluoromethyl)trifluoroborate (K[CF₃BF₃])

This protocol is an adaptation of the improved synthesis developed by Molander and co-workers.[1][3]

Materials:

-

(Trifluoromethyl)trimethylsilane (Ruppert's reagent)

-

Trimethoxyborane

-

Potassium fluoride (anhydrous)

-

Aqueous hydrogen fluoride (48%)

-

Potassium hydroxide

-

Anhydrous tetrahydrofuran (THF)

-

Acetone

-

Deionized water

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium fluoride (1.0 equiv) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add trimethoxyborane (1.0 equiv) dropwise to the stirred suspension.

-

Slowly add (trifluoromethyl)trimethylsilane (1.0 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture back to 0 °C and slowly add 48% aqueous hydrogen fluoride (3.0 equiv). Caution: Hydrogen fluoride is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Stir the mixture at room temperature for 1 hour.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of potassium hydroxide until a pH of 7-8 is reached.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with acetone to isolate the product from inorganic salts.

-

Combine the acetone extracts and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a mixture of acetone and water to obtain pure potassium (trifluoromethyl)trifluoroborate as a white crystalline solid.

Protocol 2: Nucleophilic Trifluoromethylation of an Enolizable Ketone

This protocol provides a general procedure for the trifluoromethylation of ketones that are susceptible to enolization.

Materials:

-

Ketone substrate

-

Potassium (trifluoromethyl)trifluoroborate (K[CF₃BF₃])

-

Potassium tert-butoxide

-

Anhydrous dimethylformamide (DMF)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and anhydrous DMF.

-

Cool the solution to -40 °C using a dry ice/acetone bath.

-

Add potassium tert-butoxide (1.2 equiv) portion-wise to the stirred solution.

-

Add potassium (trifluoromethyl)trifluoroborate (1.5 equiv) to the reaction mixture.

-

Stir the reaction at -40 °C for the appropriate time (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of 1 M HCl at -40 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Radical Trifluoromethylation of a Heterocycle

This protocol outlines a general procedure for the photoredox-catalyzed trifluoromethylation of a nitrogen-containing heterocycle.

Materials:

-

Heterocyclic substrate

-

Potassium (trifluoromethyl)trifluoroborate (K[CF₃BF₃])

-

fac-Ir(ppy)₃ or other suitable photoredox catalyst

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

Inert gas (argon or nitrogen)

-

Visible light source (e.g., blue LED lamp)

Procedure:

-

In a reaction vessel equipped with a magnetic stir bar, combine the heterocyclic substrate (1.0 equiv), potassium (trifluoromethyl)trifluoroborate (1.5 equiv), and the photoredox catalyst (1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture and irradiate with a visible light source at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the trifluoromethylated heterocycle.

Applications in Drug Discovery and Late-Stage Functionalization

The mild reaction conditions, broad functional group tolerance, and high stability of trifluoromethylborates make them particularly well-suited for the late-stage functionalization of complex molecules, a critical strategy in modern drug discovery.[2] The ability to introduce a trifluoromethyl group at a late stage in a synthetic sequence allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies, without the need to re-synthesize molecules from early-stage intermediates.

Case Study: Late-Stage Trifluoromethylation of a Drug Candidate

While specific proprietary examples are often not disclosed, the literature contains numerous proofs-of-concept demonstrating the utility of borate-based trifluoromethylation on complex, drug-like scaffolds. For instance, the trifluoromethylation of heterocycles, which are prevalent in many pharmaceuticals, can be achieved with high regioselectivity using these methods.[7][8]

Comparative Analysis and Future Outlook

When compared to other classes of trifluoromethylating agents, such as the electrophilic Togni and Umemoto reagents, trifluoromethylborates offer distinct advantages.

| Feature | Trifluoromethylborates (e.g., K[CF₃BF₃]) | Togni/Umemoto Reagents |

| Nature of CF₃ Transfer | Nucleophilic or Radical | Electrophilic or Radical |

| Stability | High (crystalline solids, air and moisture stable) | Generally stable solids |

| Cost | Generally more cost-effective | Can be more expensive |

| Handling | Easy to handle and store | Require careful handling |

| Substrate Scope | Carbonyls, heterocycles, arenes, alkenes | Electron-rich substrates (e.g., enolates, thiols) |

The development of borate compounds as trifluoromethylating agents has significantly expanded the toolbox of synthetic chemists. Their stability, ease of handling, and versatile reactivity make them highly attractive for a wide range of applications, from small-scale academic research to large-scale industrial production.

Future research in this area will likely focus on the development of new, even more reactive and selective borate-based reagents, the expansion of their application in asymmetric trifluoromethylation, and their further integration into automated synthesis platforms for accelerated drug discovery.

Safety and Handling

While potassium (trifluoromethyl)trifluoroborate is generally stable, it is crucial to handle all chemical reagents with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling borate reagents.

-

Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents or performing reactions that may generate fumes.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagent being used.

Conclusion

The discovery and development of borate compounds as trifluoromethylating agents represent a significant advancement in the field of fluorine chemistry. Their unique combination of stability, reactivity, and practicality has established them as indispensable tools for the synthesis of trifluoromethylated molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry and application of these reagents is essential for the design and synthesis of the next generation of innovative pharmaceuticals and functional materials. The continued exploration of their synthetic potential promises to yield even more powerful and selective methods for the introduction of the trifluoromethyl group, further fueling progress in science and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Potassium Trimethoxy(trifluoromethyl)borate: Properties, Protocols, and Applications in Drug Discovery

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design.[1][2][3] The trifluoromethyl (CF3) group, in particular, offers a unique constellation of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's biological activity and pharmacokinetic profile.[1][2][4] Potassium Trimethoxy(trifluoromethyl)borate, [K(CF3)B(OCH3)3], has emerged as a versatile and user-friendly reagent for the introduction of this crucial functional group. This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed experimental protocols for its application, and insights into its role in the development of next-generation therapeutics.

Core Properties: A Quantitative and Qualitative Overview

This compound is a white, crystalline solid that offers significant advantages in handling and stability compared to many other trifluoromethylating agents.[5] Its ease of use and effectiveness have made it a valuable tool in the synthetic chemist's arsenal.

Physical Properties

A comprehensive understanding of the physical properties of a reagent is paramount for its effective use in experimental design. The key physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C4H9BF3KO3 | |

| Molecular Weight | 212.02 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 118 °C (decomposes) | |

| Solubility | Soluble in DMF; low solubility in acetone and acetonitrile. | [6][7] |

| Storage Conditions | 2-8°C, under inert atmosphere |

Chemical Structure and Stability

The structure of this compound features a central boron atom bonded to three methoxy groups and a trifluoromethyl group, with a potassium cation counterion. This "ate" complex structure is key to its stability and reactivity. Unlike many organoboron compounds, it is a crystalline salt that is stable on storage and relatively easy to handle.[5]

Chemical Reactivity and Mechanistic Insights

The utility of this compound lies in its ability to act as a nucleophilic trifluoromethylating agent. It participates in a range of important chemical transformations, most notably copper-catalyzed cross-coupling reactions and nucleophilic additions to carbonyl compounds.

Copper-Catalyzed Trifluoromethylation of Aryl Halides and Boronates

A significant application of this compound is in the copper-catalyzed trifluoromethylation of aryl iodides and aryl pinacolborane derivatives.[5] This reaction provides a direct and efficient method for the synthesis of trifluoromethylated aromatic compounds, which are prevalent motifs in pharmaceuticals.

Diagram: Proposed Mechanism for Copper-Catalyzed Trifluoromethylation

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Sentinels: A Technical Guide to the Stability and Handling of Solid Trifluoromethylating Agents

Foreword: The Trifluoromethyl Group - A Pillar of Modern Drug Discovery

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] This small appendage exerts a profound influence on a molecule's physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[2] The advent of "shelf-stable" solid trifluoromethylating agents has revolutionized this field, offering safer and more convenient alternatives to their gaseous or solution-based counterparts.[3][4] However, the term "shelf-stable" belies a nuanced reality of chemical reactivity that demands a deep, practical understanding for safe and effective use. This guide provides an in-depth exploration of the stability and handling of these critical reagents, grounded in field-proven insights and authoritative data, to empower researchers in drug development to navigate their use with confidence and precision.

A Taxonomy of Solid Electrophilic Trifluoromethylating Agents

While a diverse array of reagents has been developed, three classes have emerged as the workhorses for electrophilic trifluoromethylation in research and development:

-

Hypervalent Iodine Reagents (e.g., Togni's Reagents): These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II), are characterized by a hypervalent iodine atom bonded to a CF3 group.[4] They are prized for their versatility in trifluoromethylating a wide range of nucleophiles under mild conditions.[4]

-

Sulfonium Salts (e.g., Umemoto's Reagents): These reagents, like S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent I), feature a positively charged sulfur atom attached to a CF3 group.[4][5] They are known for their high reactivity and have been extensively used in various trifluoromethylation reactions.[4][6]

-

Sulfinate Salts (e.g., Langlois' Reagent): Sodium trifluoromethanesulfinate (Langlois' reagent) is a versatile and cost-effective reagent that can generate a trifluoromethyl radical under oxidative conditions.[7][8]

The Crux of Stability: A Comparative Analysis

The practical utility of these reagents hinges on their stability under common laboratory conditions. While often broadly categorized as "shelf-stable," their tolerance to thermal stress, moisture, and long-term storage varies significantly.

Thermal Stability: Beyond the Melting Point

Heating solid trifluoromethylating agents can lead to exothermic decomposition, posing a significant safety hazard.[9] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for quantifying thermal stability.

Table 1: Thermal Stability Data for Selected Solid Trifluoromethylating Agents

| Reagent Family | Specific Reagent Example | Melting Point (°C) | Onset of Decomposition (°C) | Key Observations |

| Hypervalent Iodine | Togni's Reagent II | 77 | 135 | Strong exotherm of 790 J/g. Should not be heated as a solid.[10] |

| Sulfonium Salts | 2,8-difluoro-S-(trifluoromethyl)dibenzothiophenium triflate (Modified Umemoto's Reagent) | ~180 (decomposition) | ~180 | Exhibits superior thermal stability compared to earlier generation Umemoto's reagents.[11] |

| Sulfinate Salts | Langlois' Reagent (Sodium Trifluoromethanesulfinate) | >300 (decomposes) | >300 | Highly thermally stable solid.[12] |

Note: The data for the modified Umemoto's reagent is based on available TGA/DSC charts and indicates decomposition around its melting point.

dot graph "Thermal_Stability_Comparison" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Comparative thermal stability of common solid trifluoromethylating agents.

Moisture Sensitivity and Hydrolysis

The hygroscopicity of these solid reagents can impact their long-term stability and reactivity.[13][14][15] While many are crystalline solids with limited hygroscopicity, prolonged exposure to atmospheric moisture should be avoided.

-

Togni's Reagents: While generally stable to air, prolonged exposure to moisture is not recommended. Storage in a desiccator or under an inert atmosphere is best practice.[9]

-

Umemoto's Reagents: These sulfonium salts are generally stable solids but should be stored in a cool, dry place to prevent degradation.[5]

-

Langlois' Reagent: As a salt, it has the potential to be hygroscopic. It is advisable to store it in a tightly sealed container in a dry environment.

Long-Term Storage and Decomposition Pathways

Proper storage is paramount to ensure the integrity and reactivity of these reagents over time.

-

Recommended Storage:

-

Togni's Reagent II: Should be stored refrigerated.[16] Some derivatives are known to decompose over weeks at ambient temperature.[9]

-

Umemoto's Reagents: Generally stored at room temperature in a dry place, though some specific formulations may recommend refrigeration.[5][17]

-

Langlois' Reagent: Store at room temperature in a dry, well-sealed container.

-

-

Decomposition Pathways:

-

Togni's Reagents: Thermal decomposition can lead to the formation of CF3 radicals.[18] In the presence of strong acids or bases, they can react violently.

-

Umemoto's Reagents: Decomposition can be accelerated by exposure to nucleophiles and high temperatures.

-

Langlois' Reagent: In the presence of an oxidant, it decomposes to generate a CF3 radical.

-

dot graph "Decomposition_Pathways" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General decomposition pathways for solid trifluoromethylating agents.

Safe Handling and Experimental Protocols: A Practical Guide

Adherence to rigorous safety protocols is non-negotiable when working with these potent reagents.

Personal Protective Equipment (PPE) and Engineering Controls

-

Always work in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.

General Handling Procedures

-

Handle solid reagents in a manner that avoids generating dust.

-

Use compatible spatulas and weighing instruments (e.g., glass, stainless steel). Avoid contact with incompatible materials.

-

Keep containers tightly closed when not in use to minimize exposure to air and moisture.

Solvent Compatibility

The choice of solvent is critical for both reaction success and safety. Many electrophilic fluorinating reagents can react exothermically with common solvents.

Table 2: General Solvent Compatibility

| Reagent Family | Compatible Solvents | Incompatible Solvents (or use with caution) |

| Togni's Reagents | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene | Protic solvents (e.g., alcohols), strongly coordinating solvents |

| Umemoto's Reagents | Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF) | Strongly nucleophilic solvents |

| Langlois' Reagent | Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Water (in some applications) | Strongly reducing solvents |

Note: This is a general guide. Always consult the specific literature for the reaction being performed.

Experimental Protocol: A Generalized Workflow

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Caption: A generalized workflow for a trifluoromethylation reaction.

Step-by-Step Methodology for a Typical Trifluoromethylation Reaction:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the solid trifluoromethylating agent.

-

Solvent Addition: Add the appropriate anhydrous solvent via syringe.

-

Temperature Control: Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water bath, dry ice/acetone bath).

-

Substrate Addition: Add a solution of the substrate in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or by taking aliquots for Nuclear Magnetic Resonance (NMR) analysis.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (see Section 3.5).

-

Workup: Allow the reaction mixture to warm to room temperature. Perform an aqueous workup by adding water or a saturated aqueous solution (e.g., NH4Cl) and extracting the product with an appropriate organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quenching and Disposal: A Critical Final Step

Unreacted trifluoromethylating agents must be safely quenched before disposal.

Recommended Quenching Protocol for Excess Electrophilic Trifluoromethylating Reagents:

-

Cooling: Cool the reaction mixture containing the excess reagent in an ice bath.

-

Slow Addition of a Proton Source: Slowly and carefully add a protic solvent such as isopropanol or methanol to the cooled and stirred reaction mixture.[19] Be prepared for a potential exotherm and gas evolution.

-

Aqueous Quench: Once the initial vigorous reaction has subsided, slowly add water to quench any remaining reactive species.

-

Neutralization and Disposal: Neutralize the resulting mixture with a weak acid (e.g., citric acid) or base as appropriate, and dispose of the waste according to your institution's hazardous waste guidelines.[16]

Purity Analysis: Ensuring Reproducibility

The purity of the solid trifluoromethylating agent is critical for obtaining reproducible results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool for assessing the purity of these reagents.[9] For Langlois' reagent, a quantitative 19F-NMR (qNMR) method using an internal standard like trifluoroethanol has been developed.[3][20]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of Umemoto's and Togni's reagents, often with UV detection.

-

Titration: For sulfinate salts like Langlois' reagent, titrimetric methods using an oxidizing agent can be employed to determine purity.[3][20]

Conclusion: Mastery Through Understanding

Solid trifluoromethylating agents are indispensable tools in the modern drug discovery arsenal. Their "shelf-stable" nature offers significant advantages in terms of handling and safety, but this stability is conditional. A thorough understanding of their thermal properties, moisture sensitivity, and appropriate handling and quenching procedures is not merely best practice; it is essential for ensuring the safety of the researcher and the integrity of the science. By approaching these powerful reagents with the respect and knowledge they demand, scientists can continue to unlock their full potential in the creation of novel and life-changing therapeutics.

References

- 1. coleparmer.com [coleparmer.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Umemoto Reagent I - Enamine [enamine.net]

- 6. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharmainfo.in [pharmainfo.in]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. Mes -Umemoto 试剂 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 18. Mechanistic insight into the thermal activation of Togni's trifluoromethylation reagents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. epfl.ch [epfl.ch]

- 20. jaoc.samipubco.com [jaoc.samipubco.com]

An In-Depth Technical Guide to the Structural Analysis of Trifluoromethyl Borate Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of trifluoromethyl (CF₃) groups into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. When incorporated into borate complexes, these groups impart unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated Lewis acidity. Understanding the precise three-dimensional structure of these complexes is paramount to harnessing their potential. This guide provides a comprehensive overview of the critical techniques and underlying principles for the structural elucidation of trifluoromethyl borate complexes. We will delve into the synthetic considerations that precede analysis, followed by an in-depth exploration of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to empower researchers in their design and characterization efforts.

Introduction: The Strategic Importance of the Trifluoromethyl Group in Borate Chemistry

The trifluoromethyl group is a powerful tool in molecular design. Its high electronegativity and electron-withdrawing nature can profoundly influence the electronic properties of a molecule, while its steric bulk and lipophilicity can enhance membrane permeability and metabolic stability—critical factors in drug design.[1][2] When appended to a borate anion, the CF₃ groups create a robust, sterically shielded, and often weakly coordinating anion. This combination of properties makes trifluoromethyl borate complexes highly attractive for various applications, from stabilizing reactive cations to serving as key building blocks in pharmaceutical development and Boron Neutron Capture Therapy (BNCT).[3][4]

The structural analysis of these complexes is non-trivial. The presence of multiple NMR-active nuclei (¹H, ¹¹B, ¹³C, ¹⁹F) and the potential for complex coordination environments necessitates a multi-faceted analytical approach. This guide provides the foundational knowledge to navigate these challenges effectively.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Development of Radiofluorination of Boron Agents for Boron Neutron Capture Therapy of Tumor: Creation of 18F-Labeled C-F and B-F Linkages - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Organoboron CF3 Reagents: A Technical Guide for Synthetic Advancement

Abstract

The introduction of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science, imparting profound effects on lipophilicity, metabolic stability, and bioavailability. This guide provides an in-depth technical exploration of the historical development of organoboron CF₃ reagents, a class of compounds that has revolutionized the accessibility of trifluoromethylated structures. We will traverse the timeline from early, challenging methodologies to the advent of stable, versatile boronic acids, boronate esters, and trifluoroborate salts. This guide will dissect the causality behind the evolution of these reagents, offering field-proven insights into their synthesis, stability, and application in transformative cross-coupling reactions. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical area of synthetic chemistry.

Introduction: The Quest for a Stable Trifluoromethyl Nucleophile

The trifluoromethyl group, with its high electronegativity and steric demand, presents unique challenges for its incorporation into organic scaffolds. Early methods for trifluoromethylation were often harsh and limited in scope. The direct introduction of a "CF₃⁻" synthon was particularly problematic due to the inherent instability of trifluoromethanide anions, which readily decompose to difluorocarbene and a fluoride ion. This challenge spurred a decades-long quest for stable and effective trifluoromethylating agents.

While organometallic reagents based on copper and silicon, such as the Yagupolskii-Umemoto and Ruppert-Prakash reagents, respectively, marked significant milestones, the emergence of organoboron CF₃ reagents offered a paradigm shift.[1][2] Boron's unique ability to form stable tetracoordinate "ate" complexes provided a solution to the instability of the CF₃ anion, paving the way for the development of a new generation of user-friendly and highly versatile reagents. This guide will chronicle the pivotal moments in the development of these indispensable tools for modern organic synthesis.

Early Developments and the Rise of Trifluoromethyl Borates

The journey towards practical organoboron CF₃ reagents was not linear. Initial attempts to synthesize trifluoromethylboronic acid, a seemingly straightforward analogue to other aryl and alkyl boronic acids, were met with significant stability challenges.[3] The strong electron-withdrawing nature of the CF₃ group renders the boron center highly electrophilic and susceptible to protodeboronation and other decomposition pathways.[4]

The Stability Problem of Trifluoromethylboronic Acids

Trifluoromethylboronic acid (CF₃B(OH)₂) is notoriously unstable and prone to decomposition, making its isolation and storage challenging.[3][5] This instability is a direct consequence of the powerful inductive effect of the CF₃ group, which increases the Lewis acidity of the boron atom and weakens the C-B bond. This inherent instability limited its practical application in routine synthesis.

A Breakthrough: Potassium (Trifluoromethyl)trifluoroborate (K[CF₃BF₃])

A significant breakthrough came with the development of potassium (trifluoromethyl)trifluoroborate (K[CF₃BF₃]).[6][7][8] This tetracoordinate borate salt proved to be a remarkably stable, crystalline solid that is easy to handle and store.[9][10] The formation of the anionic trifluoroborate complex effectively shields the boron atom from deleterious reactions, providing a stable reservoir for the CF₃ group.

The synthesis of K[CF₃BF₃] was significantly improved by Molander and co-workers, who developed a scalable, one-pot procedure starting from the readily available Ruppert-Prakash reagent (TMSCF₃), trimethoxyborane, and potassium fluoride, followed by treatment with aqueous hydrogen fluoride.[6][7][8][11]

-

To a stirred suspension of potassium fluoride (1.0 equiv) in THF, add trimethoxyborane (1.0 equiv) and trifluoromethyltrimethylsilane (TMSCF₃) (1.1 equiv) at room temperature.

-

Stir the mixture for 12-18 hours.

-

Remove the volatile components under reduced pressure.

-

To the resulting solid, carefully add a 48% aqueous solution of hydrofluoric acid.

-

Stir the mixture for 12 hours.

-

Neutralize the reaction mixture with a saturated aqueous solution of potassium hydroxide.

-

The product, K[CF₃BF₃], can be isolated by filtration and purified by recrystallization.

Trifluoromethyl Boronic Acids and Esters: Expanding the Toolkit

Despite the initial stability issues, research into tricoordinate organoboron CF₃ reagents continued, leading to the development of strategies to handle and utilize trifluoromethylboronic acids and their corresponding esters.

In Situ Generation and Use of Trifluoromethylboronic Acid

While isolation remains challenging, trifluoromethylboronic acid can be generated in situ and used directly in subsequent reactions. This approach circumvents the need for purification and storage of the unstable species. The reactivity of trifluoromethylphenylboronic acids in Suzuki-Miyaura cross-coupling reactions has been demonstrated, highlighting their potential as coupling partners.[12][13][14] The electron-withdrawing CF₃ group can influence the electronic properties of the aromatic ring, which can be advantageous in certain applications.[4][15]

Trifluoromethyl Boronic Esters: A More Stable Alternative

Trifluoromethyl boronic esters, such as the pinacol ester (CF₃-Bpin), offer a more stable alternative to the free boronic acid.[3] The bulky pinacol ligand provides steric protection to the boron center, reducing its susceptibility to decomposition. These esters can be synthesized through various methods, including the reaction of K[CF₃BF₃] with a suitable diol or through visible light-induced decarboxylative alkylation reactions.[16][17]

| Reagent Type | Structure | Stability | Handling |

| Trifluoromethylboronic Acid | CF₃B(OH)₂ | Low; prone to protodeboronation | Difficult to isolate and store |

| Trifluoromethyl Boronic Ester | CF₃B(OR)₂ | Moderate to high; more stable than boronic acid | Generally stable and easier to handle |

| Potassium (Trifluoromethyl)trifluoroborate | K[CF₃BF₃] | High; crystalline and air-stable | Easy to handle and store long-term |

Modern Applications in Cross-Coupling and Beyond

The development of a diverse palette of organoboron CF₃ reagents has catalyzed the invention of novel and powerful trifluoromethylation methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Organoboron CF₃ reagents have emerged as valuable partners in Suzuki-Miyaura cross-coupling reactions for the synthesis of trifluoromethylated arenes and heteroarenes.[12][13] Both trifluoromethyl-substituted arylboronic acids and K[CF₃BF₃] can be effectively coupled with a wide range of aryl and heteroaryl halides.

Photoredox and Electrochemical Trifluoromethylation

The advent of photoredox and electrochemical methodologies has further expanded the utility of organoboron CF₃ reagents. These mild and efficient techniques allow for the generation of trifluoromethyl radicals from stable precursors, which can then engage in reactions with organoboron compounds.

-

Photoredox Catalysis: Visible-light photoredox catalysis has enabled the trifluoromethylation of arylboronic acids using CF₃I as the trifluoromethyl source in the presence of a dual copper/ruthenium catalytic system.[18][19][20] The reaction proceeds through a proposed radical mechanism where the excited photocatalyst initiates the formation of a CF₃ radical.[21]

-

Electrochemistry: Electrochemical methods offer a green and efficient alternative for trifluoromethylation. The electrochemical oxidation of organoboron compounds in the presence of a trifluoromethyl source can lead to the formation of trifluoromethylated products.[22][23]

Conclusion and Future Outlook

The historical development of organoboron CF₃ reagents is a testament to the ingenuity and perseverance of synthetic chemists. From the initial struggles with unstable boronic acids to the development of robust and versatile trifluoroborate salts and boronic esters, this class of reagents has fundamentally transformed the way trifluoromethyl groups are introduced into organic molecules. The synergy of organoboron chemistry with modern synthetic methods like photoredox catalysis and electrochemistry continues to open new avenues for innovation. As the demand for complex trifluoromethylated compounds in drug discovery and materials science grows, the continued evolution of organoboron CF₃ reagents will undoubtedly play a pivotal role in shaping the future of synthetic chemistry.

References

- 1. Copper-Mediated Radical Trifluoromethylation of Unsaturated Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. chemimpex.com [chemimpex.com]

- 15. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Electrochemical synthesis and transformation of organoboron compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Theoretical Study of the Boron-Trifluoromethyl (B-CF3) Bond: Properties, Methodologies, and Applications

Abstract: The strategic incorporation of the trifluoromethyl (-CF3) group into bioactive molecules is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. Concurrently, organoboron compounds have emerged as exceptionally versatile building blocks in synthetic chemistry. The convergence of these two fields has led to a burgeoning interest in molecules containing the boron-trifluoromethyl (B-CF3) moiety. A deep, quantitative understanding of the B-CF3 bond is paramount for the rational design of novel reagents, catalysts, and therapeutics. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to interrogate the B-CF3 bond. We will explore its fundamental electronic and structural properties, detail robust computational workflows for its characterization, and present a step-by-step protocol for calculating key quantum chemical descriptors.

Introduction: The Strategic Importance of the B-CF3 Moiety

The trifluoromethyl group is often considered a "superstar" substituent in medicinal chemistry. Its strong electron-withdrawing nature and metabolic stability can dramatically improve the pharmacokinetic profile of a drug candidate. Similarly, the carbon-boron bond is a linchpin of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the facile construction of carbon-carbon bonds.

The direct linkage of a trifluoromethyl group to a boron atom creates a unique chemical entity with distinct properties. Understanding the nature of the B-CF3 bond—its strength, length, polarity, and reactivity—is critical for predicting the stability of trifluoromethylated organoboron reagents and for designing novel synthetic transformations. Computational chemistry provides an indispensable toolkit for elucidating these properties at a level of detail often inaccessible by experiment alone. This guide serves to bridge the gap between synthetic application and theoretical understanding.

Fundamental Properties of the B-CF3 Bond: A Theoretical Perspective

Theoretical studies allow for the precise quantification of the intrinsic properties that define the B-CF3 bond. These descriptors are crucial for understanding the behavior of molecules containing this moiety.

Bond Strength and Stability: Bond Dissociation Energy (BDE)

The primary measure of a covalent bond's strength is its Bond Dissociation Energy (BDE), the enthalpy change associated with homolytic cleavage of the bond in the gas phase. The B-CF3 bond is exceptionally strong, a consequence of the high polarity induced by the fluorine atoms. For context, the BDE of the C-F bond in CH3-F is approximately 115 kcal/mol, and the C-C bond in CH3-CF3 is around 101 kcal/mol. The strength of the B-CF3 bond is highly sensitive to the other substituents on the boron atom. Electron-donating groups on boron can modulate the Lewis acidity of the boron center, thereby influencing the B-CF3 bond strength.

Geometric and Electronic Structure

Bond Length: The B-CF3 bond is notably short. This is attributed to the significant ionic character of the bond (Bδ+—Cδ−), which leads to a strong electrostatic attraction between the two atoms. Computational studies on analogous metal-CF3 complexes have shown that M-CF3 bonds can be up to 0.1 Å shorter than their M-CH3 counterparts.

Electronic Configuration (NBO Analysis): Natural Bond Orbital (NBO) analysis is a powerful computational method for translating the complex, delocalized wavefunctions from a calculation into a localized picture of chemical bonding. NBO analyses of M-CF3 systems reveal several key features that are transferable to the B-CF3 bond:

-

High s-Character: The carbon atomic orbital contributing to the B-C sigma (σ) bond has significantly higher s-character compared to a B-CH3 bond. This increased s-character results in a shorter, stronger bond.

-

Strong Polarization: The bond is highly polarized towards the carbon atom, which itself is rendered electron-deficient by the attached fluorine atoms.

-

Hyperconjugation: A crucial stabilizing interaction involves the donation of electron density from the B-C σ-bonding orbital into the empty anti-bonding (σ*) orbitals of the adjacent C-F bonds. This M←CX3 σ interaction is a defining characteristic of the bond's stability.

Vibrational Frequencies

The stretching frequency of a bond in an infrared (IR) spectrum is a direct probe of its strength. The C-F stretching modes typically appear in a crowded region of the IR spectrum, between 1000 and 1360 cm⁻¹. Theoretical frequency calculations can accurately predict the position of the B-CF3 vibrational modes. These calculations are invaluable for interpreting experimental spectra and can reveal how the bond's character changes in different chemical environments.

Computational Methodologies for Accurate Characterization

The reliability of any theoretical prediction is wholly dependent on the chosen computational methodology. Selecting the appropriate level of theory and basis set is a critical decision that balances accuracy with computational cost.

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry, offering a favorable balance of accuracy and efficiency. The choice of the exchange-correlation functional is paramount.

-